16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate
Description
The compound 16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate belongs to a class of rigid pentacyclic derivatives characterized by a fused azapentacyclic core with ketone functionalities at positions 16 and 16. This compound features a 3-methylbenzoate ester substituent at position 17, which distinguishes it from structurally related analogues. The pentacyclic scaffold imparts significant steric and electronic constraints, influencing reactivity and biological interactions .
Properties
IUPAC Name |
(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4/c1-14-7-6-8-15(13-14)26(30)31-27-24(28)22-20-16-9-2-3-10-17(16)21(23(22)25(27)29)19-12-5-4-11-18(19)20/h2-13,20-23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCDRGGTNJKWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118897 | |
| Record name | 1,3,3a,4,9,9a-Hexahydro-1,3-dioxo-4,9[1′,2′]-benzeno-2H-benz[f]isoindol-2-yl 3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478029-44-6 | |
| Record name | 1,3,3a,4,9,9a-Hexahydro-1,3-dioxo-4,9[1′,2′]-benzeno-2H-benz[f]isoindol-2-yl 3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478029-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3a,4,9,9a-Hexahydro-1,3-dioxo-4,9[1′,2′]-benzeno-2H-benz[f]isoindol-2-yl 3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial properties and potential therapeutic applications based on recent research findings.
- IUPAC Name : 3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl)benzoic acid
- Molecular Formula : C25H17NO4
- CAS Number : 313653-93-9
Biological Activity Overview
Recent studies have explored the biological activity of derivatives related to the azapentacyclo framework, particularly their antimicrobial properties against various pathogens.
Antimicrobial Activity
Research indicates that compounds derived from the azapentacyclo structure exhibit varying degrees of antimicrobial activity against both aerobic and anaerobic bacteria as well as fungi.
-
Antibacterial Activity :
- Compounds similar to 16,18-Dioxo-17-azapentacyclo have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were determined to be effective at low concentrations (e.g., 64 mg/L for some derivatives) .
- A comparative study highlighted that certain derivatives showed better activity than others previously studied in the same class .
- Antifungal Activity :
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | MIC (mg/L) | Activity Type |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 64 | Antibacterial |
| Compound 2 | Escherichia coli | 128 | Antibacterial |
| Compound 3 | Candida albicans | 256 | Antifungal |
| Compound 4 | Propionibacterium acnes | 64 | Antibacterial |
The mechanism by which these compounds exert their antimicrobial effects is not fully understood but is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival . The structural complexity of the azapentacyclo framework may enhance its interaction with microbial targets.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogues:
Q & A
Q. What established synthetic routes are available for this compound?
The compound is synthesized via multi-step cyclization and functionalization reactions. A key intermediate, 17-azapentacyclo derivatives, is prepared by [4+2] cycloaddition of enamine precursors, followed by oxidation and esterification with 3-methylbenzoyl chloride . Crystallization in polar solvents (e.g., methanol/water mixtures) yields pure product, confirmed by single-crystal X-ray diffraction (SC-XRD) .
Q. How is the crystal structure of this compound determined?
SC-XRD analysis reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, and β = 97.39° . Data collection uses MoKα radiation (λ = 0.71073 Å) and an Oxford Diffraction Xcalibur system. Refinement via full-matrix least-squares on F² achieves R₁ = 0.036 and wR₂ = 0.096, with hydrogen atoms placed geometrically .
Q. What spectroscopic methods validate its purity and structure?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C1/C8 and benzoate ester at C17) .
- FT-IR : Peaks at 1700–1750 cm⁻¹ indicate ketone (C=O) and ester (C=O) functionalities .
- Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]⁺ at m/z 319.36 .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Q. How to resolve discrepancies in spectroscopic vs. crystallographic data?
Discrepancies in NMR peak assignments (e.g., axial vs. equatorial protons) are resolved by comparing experimental SC-XRD bond lengths/angles with computed DFT models (B3LYP/6-31G*) . For example, the O2–C2–N1 angle (123.39°) in XRD validates steric strain inferred from NMR coupling constants .
Q. What computational methods predict its reactivity in biological systems?
- Molecular docking : AutoDock Vina assesses binding affinity to GABAₐ receptors (target for anxiolytic activity), using PDB:6HUO as a template .
- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to analyze its stability under varying pH and temperature?
- HPLC stability assays : Degradation products are quantified at pH 2–12 and 25–60°C .
- Kinetic modeling : Arrhenius plots determine activation energy (Eₐ) for hydrolysis of the ester group .
Biological Activity & Mechanisms
Q. What in vitro assays assess its therapeutic potential?
- Cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ > 100 µM indicates low toxicity) .
- Antiviral activity : Plaque reduction assays against HSV-1/2 (EC₅₀ values compared to acyclovir) .
- Receptor binding : Radioligand displacement assays (³H-flumazenil for GABAₐ affinity) .
Q. How does structural modification alter bioactivity?
- Ester hydrolysis : Replacing 3-methylbenzoate with hydrophilic groups (e.g., –OH) increases water solubility but reduces membrane permeability .
- Ring substitution : Bromination at C1 enhances antiviral activity by 40% (EC₅₀ = 2.5 µM vs. HSV-1) .
Analytical Challenges
Q. How to address low crystallinity in X-ray studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
